molecular formula C10H12F3N B7809148 (2,5-Dimethyl-phenyl)-(2,2,2-trifluoro-ethyl)-amine

(2,5-Dimethyl-phenyl)-(2,2,2-trifluoro-ethyl)-amine

Cat. No. B7809148
M. Wt: 203.20 g/mol
InChI Key: FWZLQBNJQNDAQM-UHFFFAOYSA-N
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Description

The compound “(2,5-Dimethyl-phenyl)-(2,2,2-trifluoro-ethyl)-amine” is an amine, which is an organic compound that contains a basic nitrogen atom with a lone pair. Amines are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .


Molecular Structure Analysis

The molecular structure of amines involves a nitrogen atom with a lone pair of electrons. The presence of this lone pair means that amines can act as bases and nucleophiles .


Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation. They can also react with acids to form amine salts .


Physical And Chemical Properties Analysis

Amines generally have higher boiling points than hydrocarbons of similar molecular weight, due to their ability to form hydrogen bonds. They are also often soluble in organic solvents .

Mechanism of Action

The mechanism of action of amines depends on their specific structure and the context in which they are used. For example, in biological systems, certain amines act as neurotransmitters .

Safety and Hazards

The safety and hazards of amines depend on their specific structure. Some amines are safe to handle, while others can be toxic or corrosive .

Future Directions

The future directions for research on amines could include developing new synthetic methods, studying their biological activity, and exploring their use in materials science .

properties

IUPAC Name

2,5-dimethyl-N-(2,2,2-trifluoroethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N/c1-7-3-4-8(2)9(5-7)14-6-10(11,12)13/h3-5,14H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZLQBNJQNDAQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Dimethyl-phenyl)-(2,2,2-trifluoro-ethyl)-amine

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